2,2-dimethyl-2,3-dihydro-1H-indene
Overview
Description
2,2-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.2289 g/mol . It is also known by other names such as 1H-Indene, 2,3-dihydro-2,2-dimethyl- and 2,2-Dimethylindane . This compound is a derivative of indene, characterized by the presence of two methyl groups at the 2-position and a hydrogenated 2,3-double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene can be achieved through various synthetic routes. One common method involves the hydrogenation of 2,2-Dimethylindene using a suitable catalyst under controlled conditions . The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,2-dimethyl-2,3-dihydro-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-indene depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylindane: A closely related compound with similar structural features but differing in the degree of hydrogenation.
1H-Indene, 2,3-dihydro-2,2-dimethyl-: Another name for 2,2-dimethyl-2,3-dihydro-1H-indene.
Uniqueness
This compound is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and physical properties. These features make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWEVQXIHGFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174953 | |
Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20836-11-7 | |
Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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